

Confirming the Identity of 5-Cyanophthalide: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

Cat. No.: B018389

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the unequivocal identification of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. This guide provides a comprehensive comparison of analytical data for 5-cyanophthalide, a key intermediate in the synthesis of widely used antidepressants like Citalopram and Escitalopram, against established reference standards.^{[1][2][3]} The presence of impurities, such as terephthalic acid and diphthalide derivatives, can significantly impact the yield and purity of the final active pharmaceutical ingredient (API).^{[1][4]} Therefore, rigorous analytical confirmation of 5-cyanophthalide is paramount.

Physicochemical Properties of 5-Cyanophthalide

A foundational step in the identification of any chemical compound is the verification of its physical and chemical properties against those of a known reference standard. 5-Cyanophthalide is typically a white to light yellow crystalline powder.^{[2][5]}

Property	Reference Standard Specification	Source
Molecular Formula	C ₉ H ₅ NO ₂	[5][6][7][8]
Molecular Weight	159.14 g/mol	[2][5][7][8]
CAS Number	82104-74-3	[2][5][6][7]
Melting Point	201-205 °C	[5][7][9]
Appearance	White to off-white crystalline powder	[2][5][10]
Solubility	Soluble in Dimethylformamide (DMF), Acetone (Slightly), Chloroform (Slightly), Methanol (Slightly)	[9][10]

Spectroscopic and Chromatographic Identity Confirmation

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of 5-cyanophthalide's identity and purity. The data presented below is indicative of a high-purity reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of 5-cyanophthalide and detecting any process-related impurities. High-purity samples are expected to have a purity of 99.5% to 99.9%.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Parameter	Experimental Value	Source
Purity by HPLC	≥ 99.5%	[10][11]
Any Single Impurity	Not more than 0.30%	[10]
Total Impurities	Not more than 1.0%	[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the 5-cyanophthalide molecule.

Functional Group	Band Region (cm ⁻¹)	Source
C≡N Stretch	2231	[1] [4]
C=O Stretch (Lactone)	1757	[1] [4]
C-H Stretch (Aromatic)	3111, 3091	[1] [4]
C=C Stretch (Aromatic)	1679, 1620	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 5-cyanophthalide.

¹H NMR (DMSO-d₆, 500 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Source
8.04	s	1H	Aromatic proton	[11]
7.95	d (J=7.5 Hz)	1H	Aromatic proton	[11]
7.88	d (J=7.5 Hz)	1H	Aromatic proton	[11]
5.46	s	2H	-CH ₂ -	[11]

¹³C NMR (DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm)	Source
170.1, 165.5, 147.2, 141.3, 128.2, 126.6, 124.6, 122.0, 70.0, 51.2, 28.5	[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 5-cyanophthalide.

Parameter	Value	Source
Molecular Weight	159.14	[2] [5] [7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are typical protocols for the key experiments cited.

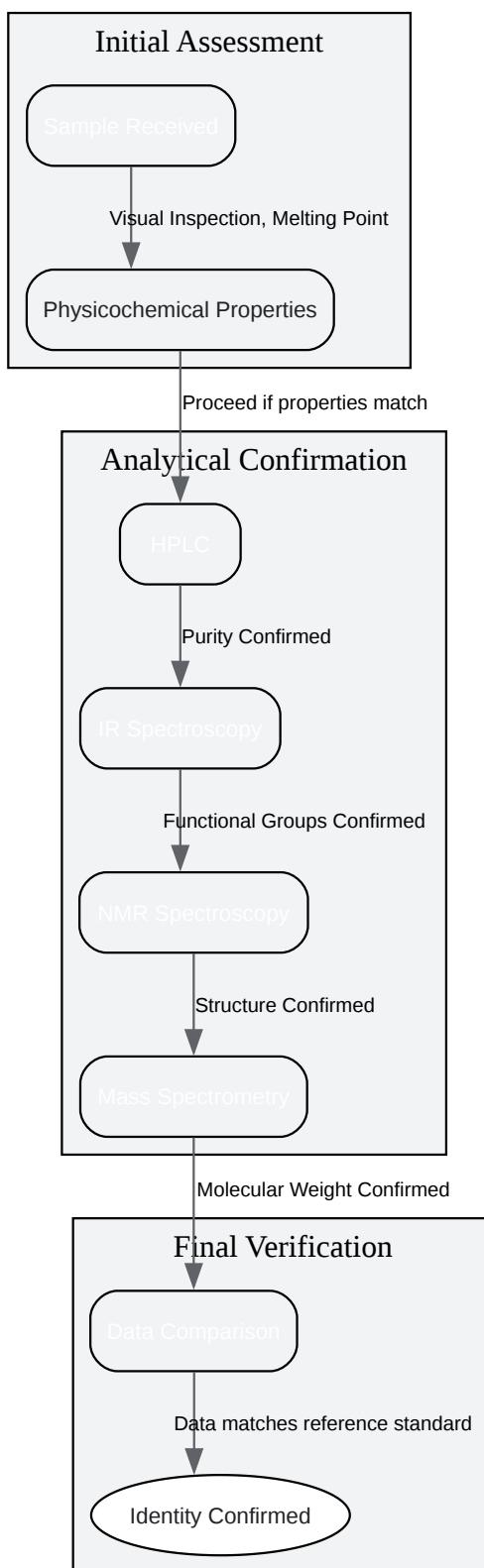
High-Performance Liquid Chromatography (HPLC) Protocol

- Column: C18 250mm x 4.6mm (5 μ m particle size)[[1](#)]
- Mobile Phase: A mixture of HPLC grade water (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile (500:410 v/v).[[1](#)]
- Flow Rate: 1.2 ml/minute[[1](#)]
- Detection: UV at 239nm[[1](#)]
- Injection Volume: 20 μ l[[1](#)]
- Temperature: Room temperature[[1](#)]

Infrared (IR) Spectroscopy Protocol

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol


- Instrument: 500 MHz NMR Spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Reference: Tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) Protocol

- Instrument: Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
- Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
- Data Acquisition: The mass-to-charge ratio (m/z) is measured to determine the molecular weight.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for confirming the identity of 5-cyanophthalide against a reference standard.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the identification of 5-cyanophthalide.

Caption: Logical relationship for sample verification against a reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. 5-Cyanophthalide (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]
- 3. cionpharma.com [cionpharma.com]
- 4. myexperiment.org [myexperiment.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Cyanophthalide | 82104-74-3 | SynZeal [synzeal.com]
- 7. 5-Cyanophthalide 97 82104-74-3 [sigmaaldrich.com]
- 8. clearsynth.com [clearsynth.com]
- 9. 5-Cyanophthalide | 82104-74-3 [chemicalbook.com]
- 10. Dip Chem Industries | API/INTERMEDIATES | 5-Cyanophthalide [pharma-india.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Confirming the Identity of 5-Cyanophthalide: A Comparative Guide to Reference Standards]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018389#confirming-the-identity-of-5-cyanophthalide-with-reference-standards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com